prop-2-en-1-yl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Prop-2-en-1-yl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as chlorophenyl, hydroxy, carbonyl, and thiazole
Preparation Methods
The synthesis of prop-2-en-1-yl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core thiazole structure, followed by the introduction of the pyrrolidine ring and the chlorophenyl group. The final steps involve the addition of the prop-2-en-1-yl and the hydroxy groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Prop-2-en-1-yl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to prop-2-en-1-yl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate include other thiazole derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C29H25ClN2O6S |
---|---|
Molecular Weight |
565.0 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-2-(3-chlorophenyl)-3-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H25ClN2O6S/c1-5-12-37-21-11-10-19(14-16(21)3)24(33)22-23(18-8-7-9-20(30)15-18)32(27(35)25(22)34)29-31-17(4)26(39-29)28(36)38-13-6-2/h5-11,14-15,23,33H,1-2,12-13H2,3-4H3/b24-22+ |
InChI Key |
BMQVLRHHOYJDAG-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)Cl)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)Cl)O)OCC=C |
Origin of Product |
United States |
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